molecular formula C5H14Cl2N2O2 B2561870 Methyl 3,4-diaminobutanoate dihydrochloride CAS No. 1554121-30-0

Methyl 3,4-diaminobutanoate dihydrochloride

Cat. No.: B2561870
CAS No.: 1554121-30-0
M. Wt: 205.08
InChI Key: IPSNUXDVOGPCHJ-UHFFFAOYSA-N
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Description

“Methyl 3,4-diaminobutanoate dihydrochloride” is a chemical compound with the CAS Number: 1554121-30-0 . It has a molecular weight of 205.08 and is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H . This indicates that the compound consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 182-184 degrees Celsius .

Scientific Research Applications

Biosynthesis in Cyanobacteria

Methyl 3,4-diaminobutanoate dihydrochloride is related to compounds like 2,4-diaminobutanoic acid (2,4-DAB), found in cyanobacteria. These non-encoded diaminomonocarboxylic acids, including 2,4-DAB, are neurotoxic and present in free and bound forms in cyanobacterial species. Their biosynthesis in cyanobacteria is a subject of research due to their potential environmental impact as neurotoxins (Nunn & Codd, 2017).

Stereocontrolled Synthesis

Research has been conducted on the stereocontrolled synthesis of 2,3-diaminobutanoic acids, which are structurally related to this compound. The synthesis process involves nucleophilic addition to differentially protected nitrones derived from l-serine (Merino et al., 1997).

Synthesis of Chiral Intermediates

This compound is also relevant in the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a key component in the production of certain pharmaceuticals. This involves processes like selective methylation and acylation (Zhang Xingxian, 2012).

Diaminomethylidene Derivatives

In the field of organic chemistry, the synthesis of diaminomethylidene derivatives of tetronic acid is another application area. This involves reactions of compounds related to this compound, demonstrating its relevance in complex chemical synthesis (Prezent & Dorokhov, 2012).

Peptide Antibiotics and Toxins

This compound is structurally similar to 2,3-Diaminobutanoic acid (DAB), found in several peptide antibiotics and toxins. Research on the synthesis of N,N'-protected DAB stereoisomers is significant for understanding its role in these biological molecules (Robinson et al., 2001).

Biodegradation and Environmental Impact

Studies on compounds like 3,4-dichloroaniline, structurally related to this compound, focus on their biodegradation and environmental impact. Research on the degradation of these compounds by microorganisms like Chlorella pyrenoidosa highlights their relevance in environmental science (Wang et al., 2012).

Safety and Hazards

The safety information for “Methyl 3,4-diaminobutanoate dihydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 3,4-diaminobutanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNUXDVOGPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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